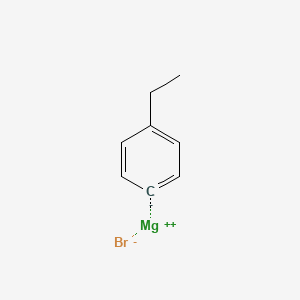

4-Ethylphenylmagnesium bromide

Description

Contextualization within Organometallic Chemistry and Grignard Reagent Principles

Organometallic compounds are defined by the presence of at least one chemical bond between a carbon atom of an organic molecule and a metal. rsc.org 4-Ethylphenylmagnesium bromide, with its chemical formula C8H9BrMg, is a classic example of an organometallic compound, specifically a Grignard reagent. nih.gov Grignard reagents, discovered by French chemist François Auguste Victor Grignard for which he was awarded the 1912 Nobel Prize in Chemistry, are organomagnesium halides with the general structure R-Mg-X, where 'R' is an organic group (alkyl or aryl) and 'X' is a halogen. researchgate.net In this compound, the organic group is a 4-ethylphenyl ring, and the halogen is bromine. nih.gov

The defining characteristic of a Grignard reagent is the nature of the carbon-magnesium bond. Due to the significant difference in electronegativity between carbon and magnesium, this bond is highly polarized, with the carbon atom bearing a partial negative charge (carbanion-like character) and the magnesium atom a partial positive charge. rsc.orgresearchgate.net This polarization makes the carbon atom attached to the magnesium a potent nucleophile and a strong base. researchgate.net The preparation of Grignard reagents, including this compound, typically involves the reaction of an organic halide (in this case, 4-bromoethylbenzene) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netclockss.org The ether solvent is crucial as it solvates and stabilizes the organomagnesium compound. researchgate.net It is imperative that the reaction is carried out under anhydrous conditions, as Grignard reagents readily react with protic solvents like water, which would lead to the protonation of the organic group and the failure of the intended reaction. researchgate.netsapub.org

Strategic Importance of Aryl Grignard Reagents in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecules from simpler precursors. organic-chemistry.org Aryl Grignard reagents, such as this compound, are of particular strategic importance in this endeavor. clockss.org They serve as versatile nucleophilic arylating agents, allowing for the introduction of an aryl group (in this case, the 4-ethylphenyl group) into a wide variety of molecules.

The nucleophilic carbon of the Grignard reagent can attack electrophilic centers in other molecules, leading to the formation of a new C-C bond. researchgate.net A classic example is the Grignard reaction with carbonyl compounds. quora.com For instance, the reaction of this compound with an aldehyde or a ketone, followed by an acidic workup, results in the formation of a secondary or tertiary alcohol, respectively, with a new bond between the 4-ethylphenyl ring and the carbonyl carbon. quora.comvulcanchem.com

Furthermore, the utility of aryl Grignard reagents extends beyond simple additions to carbonyls. They are key components in transition metal-catalyzed cross-coupling reactions, which have revolutionized the field of organic synthesis. rsc.orgeie.gr In these reactions, a catalyst, often based on palladium or nickel, facilitates the coupling of the Grignard reagent with an organic halide, leading to the formation of a new C-C bond between the two organic fragments. wikipedia.org The Kumada-Tamao-Corriu coupling, for instance, is a well-established method that utilizes Grignard reagents for the synthesis of biaryls and other coupled products. organic-chemistry.orgwikipedia.org The ability to form C-C bonds with high efficiency and selectivity makes aryl Grignard reagents like this compound indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. eie.gr

Overview of Research Trajectories Involving this compound

The unique reactivity of this compound has led to its application in a variety of research areas, primarily focused on the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.

One significant research trajectory involves the use of this compound in the synthesis of precursors for pharmaceuticals. For example, it has been employed in the Grignard reaction with acetaldehyde (B116499) derivatives to produce (1R)-1-(4-ethylphenyl)ethan-1-ol. vulcanchem.com This chiral alcohol is a valuable intermediate in the synthesis of enantiopure drugs, such as antihistamines and antifungal agents. vulcanchem.com The reaction involves the nucleophilic addition of the 4-ethylphenyl group to the carbonyl carbon of the acetaldehyde derivative, followed by optical resolution to obtain the desired stereoisomer. vulcanchem.com

Another important application is in transition metal-catalyzed cross-coupling reactions. A notable example is the Kumada coupling reaction used in the synthesis of a carborane analogue of flurbiprofen (B1673479). nih.gov In this synthesis, this compound was coupled with 9-iodo-meta-carborane in the presence of a palladium catalyst ([PdCl2(PPh3)2]) and copper(I) iodide (CuI) in diethyl ether, achieving a high yield of 85%. researchgate.netresearchgate.netnih.gov This research highlights the potential of using this Grignard reagent to introduce the 4-ethylphenyl moiety into complex, biologically active scaffolds, in this case, aiming to improve the properties of a nonsteroidal anti-inflammatory drug (NSAID) for potential applications in Alzheimer's disease research. researchgate.netnih.gov

Furthermore, this compound serves as a key starting material for the synthesis of other important reagents. It is used to prepare 4-ethylphenylboronic acid through a reaction with trimethyl borate, followed by acidic hydrolysis. This boronic acid is a crucial component in Suzuki coupling reactions, another powerful method for C-C bond formation. The synthesis of 4-quinolone derivatives, a class of compounds with a broad range of pharmacological activities, has also utilized this compound. qeios.comnih.govresearchgate.net These diverse applications underscore the strategic importance of this compound as a versatile building block in modern organic synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;ethylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGSHZBZGXYVOQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMg | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459798 | |

| Record name | 4-Ethylphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22873-28-5 | |

| Record name | 4-Ethylphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethylphenylmagnesium Bromide

Conventional Preparation from 4-Ethyl-1-bromobenzene and Magnesium Metal

The traditional and most common method for synthesizing 4-Ethylphenylmagnesium bromide involves the reaction of 4-ethyl-1-bromobenzene with magnesium metal. wikipedia.org This process, while straightforward, requires careful control of reaction conditions to ensure optimal yield and purity.

Solvent Selection and Optimization

The choice of solvent is critical in the formation of Grignard reagents as it stabilizes the organomagnesium compound. wikipedia.orgbyjus.com Ethereal solvents are exclusively used for this purpose.

Tetrahydrofuran (B95107) (THF) : THF is a frequently used solvent for the preparation of this compound. harvard.edu Its ability to solvate the magnesium ion facilitates the reaction. wikipedia.org The reaction of 4-ethylbromobenzene with magnesium in anhydrous THF typically occurs under an inert atmosphere (like nitrogen or argon) at reflux temperatures ranging from 40–60°C.

Diethyl Ether : Another common solvent for Grignard reagent synthesis is diethyl ether. wikipedia.orgbyjus.comresearchgate.net It effectively stabilizes the Grignard reagent, and its lower boiling point compared to THF can be advantageous in certain applications. vitalpept.comvitalpept.com The preparation of ethylmagnesium bromide, a related Grignard reagent, is often carried out in anhydrous ether. orgsyn.org

The selection between THF and diethyl ether often depends on the specific requirements of the subsequent reaction, including temperature control and solubility of reactants. Both solvents must be anhydrous as Grignard reagents are highly reactive towards water. wikipedia.orgbyjus.com

Activation Strategies for Magnesium Reactivity

A primary challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide on the surface of the magnesium metal, which inhibits the reaction. wikipedia.orgmnstate.edu Several activation strategies are employed to overcome this.

Mechanical Methods : Physically disrupting the oxide layer can expose fresh, reactive magnesium. wikipedia.orgmnstate.edu This can be achieved by crushing the magnesium pieces in situ or through sonication. wikipedia.orgstackexchange.com

Chemical Activation : Common activating agents include iodine, methyl iodide, and 1,2-dibromoethane (B42909). wikipedia.orgstackexchange.com A small amount of iodine can be added to the reaction mixture, where it reacts with magnesium to form magnesium iodide, which helps to etch the oxide layer. stackexchange.comresearchgate.net The use of 1,2-dibromoethane is particularly useful as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the activation has been successful. wikipedia.orgstackexchange.com

Initiators : Adding a small amount of a pre-formed Grignard reagent can also initiate the reaction. wikipedia.orgstackexchange.com

| Activation Method | Description | Key Advantages |

| Mechanical Crushing | Physically breaking the magnesium turnings to expose a fresh surface. mnstate.edu | Simple and avoids chemical contaminants. mnstate.edu |

| Sonication | Using ultrasound to disrupt the oxide layer. wikipedia.orgstackexchange.com | Effective for activating magnesium in wet solvents. wikipedia.org |

| Iodine | A crystal of iodine is added to the magnesium. stackexchange.comresearchgate.net | Visual indication of reaction initiation (disappearance of purple color). researchgate.net |

| 1,2-Dibromoethane | Reacts with magnesium to produce ethylene and magnesium bromide. wikipedia.orgstackexchange.com | The evolution of ethylene gas confirms the activation. wikipedia.org |

| Pre-formed Grignard | A small amount of a previously made Grignard reagent is added. wikipedia.orgstackexchange.com | Can effectively initiate a sluggish reaction. stackexchange.com |

Advanced and Alternative Synthetic Approaches

Beyond the conventional method, other synthetic routes offer advantages in terms of functional group tolerance and reaction conditions.

Halogen-Magnesium Exchange Reactions

An alternative to the direct reaction with magnesium metal is the halogen-magnesium exchange. wikipedia.org This method involves the transfer of magnesium from a pre-existing Grignard reagent, such as isopropylmagnesium chloride, to an aryl halide. wikipedia.orgharvard.edu This approach is particularly beneficial as it can tolerate a wider range of functional groups on the aromatic ring. sigmaaldrich.comclockss.org The reaction is typically performed at low temperatures to minimize side reactions. harvard.edusigmaaldrich.com For instance, the use of i-PrMgCl in combination with ligands like bis[2-(N,N-dimethylamino)ethyl] ether allows the exchange to occur at temperatures between 10 to 25 °C. sigmaaldrich.com

Mechanochemical Synthesis of Grignard Reagents

Mechanochemistry, which involves driving reactions by mechanical force, presents a solvent-free or low-solvent alternative for Grignard reagent synthesis. chemrxiv.orgmurraystate.edu This technique uses ball milling to initiate the reaction between the organic halide and magnesium. A key advantage is its potential to proceed even in the presence of small amounts of water, as the milling process can continuously remove the passivating magnesium oxide/hydroxide layer. chemrxiv.org This method has been shown to be efficient, with some reactions reaching completion within minutes. kobv.de

Considerations for In Situ Generation and Handling Protocols in Laboratory and Industrial Settings

Due to their high reactivity, Grignard reagents like this compound are often generated in situ for immediate use. wikipedia.org

Laboratory Scale : On a lab scale, the synthesis is typically carried out in flame-dried glassware under an inert atmosphere of nitrogen or argon to strictly exclude moisture and air. byjus.comyoutube.com The reaction is often initiated in a small volume of solvent before the remaining reactants are added. orgsyn.orgyoutube.com

Industrial Scale : In an industrial setting, the exothermic nature of the Grignard formation requires careful thermal management to prevent runaway reactions. byjus.com The use of flow reactors can offer better control over reaction parameters and improve safety. The choice of solvent and activation method is also critical for large-scale production to ensure efficiency and cost-effectiveness.

Regardless of the scale, it is crucial to handle Grignard reagents under anhydrous and anaerobic conditions to prevent decomposition. wikipedia.orgbyjus.com

Reactivity and Mechanistic Investigations of 4 Ethylphenylmagnesium Bromide

Fundamental Nucleophilic Characteristics and Their Role in Chemical Transformations

4-Ethylphenylmagnesium bromide (C₈H₉BrMg) is a Grignard reagent, a class of organometallic compounds characterized by a carbon-magnesium bond. guidechem.comindiamart.com The significant difference in electronegativity between the carbon atom (2.55) and the magnesium atom (1.31) results in a highly polarized covalent bond. This polarization imparts a substantial negative charge on the carbon atom of the 4-ethylphenyl group, making it a potent nucleophile and a strong base. masterorganicchemistry.comyoutube.com This inherent nucleophilicity is the cornerstone of its utility in organic synthesis, primarily for the formation of new carbon-carbon bonds. guidechem.commasterorganicchemistry.com

The nucleophilic character of this compound drives its reactions with a wide array of electrophiles. These transformations include additions to carbonyl compounds, such as aldehydes, ketones, and esters, as well as ring-opening reactions with epoxides and carboxylation with carbon dioxide. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic center of the substrate, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com The stability of this compound is maintained in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which solvate the magnesium atom, preventing the reagent from reacting with itself or the solvent. libretexts.orgchemicalbook.com

Reaction Pathways with Carbonyl-Containing Substrates

Addition to Aldehydes: Synthetic Routes to Alcohols

The reaction of this compound with aldehydes provides a reliable method for the synthesis of secondary alcohols. masterorganicchemistry.comlibretexts.org The nucleophilic 4-ethylphenyl group attacks the electrophilic carbonyl carbon of the aldehyde. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product. khanacademy.org

For example, the reaction of this compound with acetaldehyde (B116499) proceeds via nucleophilic addition to form an intermediate magnesium alkoxide, which upon hydrolysis, yields 1-(4-ethylphenyl)propan-1-ol, a secondary alcohol. quora.com The versatility of this reaction allows for the synthesis of a wide range of secondary alcohols by varying the aldehyde substrate. libretexts.orgkhanacademy.org

Reaction of this compound with Aldehydes

| Aldehyde | Product (after acidic workup) |

|---|---|

| Formaldehyde | (4-Ethylphenyl)methanol (a primary alcohol) |

| Acetaldehyde | 1-(4-Ethylphenyl)propan-1-ol |

Addition to Ketones: Formation of Tertiary Alcohols

Analogous to the reaction with aldehydes, this compound adds to ketones to form tertiary alcohols. masterorganicchemistry.comlibretexts.org The nucleophilic 4-ethylphenyl anion attacks the carbonyl carbon of the ketone, leading to a magnesium alkoxide intermediate. masterorganicchemistry.com An acidic workup then furnishes the tertiary alcohol. youtube.com

For instance, the reaction between this compound and acetone (B3395972) results in the formation of 2-(4-ethylphenyl)propan-2-ol after hydrolysis. libretexts.org This method is a cornerstone in synthetic organic chemistry for constructing sterically hindered tertiary alcohol moieties. The choice of the ketone substrate dictates the structure of the resulting tertiary alcohol. libretexts.org

Reaction of this compound with Ketones

| Ketone | Product (after acidic workup) |

|---|---|

| Acetone | 2-(4-Ethylphenyl)propan-2-ol |

| Cyclohexanone | 1-(4-Ethylphenyl)cyclohexan-1-ol |

Reactions with Esters: Controlled Synthesis of Ketones and Tertiary Alcohols

The reaction of this compound with esters is more complex than with aldehydes or ketones and typically leads to the formation of tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.com The initial nucleophilic acyl substitution involves the attack of the Grignard reagent on the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and eliminates an alkoxide leaving group to form a ketone. masterorganicchemistry.comlibretexts.org

Because ketones are more reactive than esters towards Grignard reagents, the newly formed ketone immediately reacts with a second equivalent of this compound. masterorganicchemistry.comchemistrysteps.com This second nucleophilic addition yields a tertiary alkoxide, which upon protonation during workup, gives a tertiary alcohol where two of the alkyl or aryl groups are derived from the Grignard reagent. masterorganicchemistry.comlibretexts.org

It is possible to isolate the ketone under carefully controlled conditions, such as using a limited amount of the Grignard reagent at low temperatures. However, the formation of the tertiary alcohol is the more common outcome. chemistrysteps.com

Reaction of this compound with Esters

| Ester | Intermediate Ketone | Final Tertiary Alcohol Product |

|---|---|---|

| Ethyl acetate | 4'-Ethylacetophenone | 2-(4-Ethylphenyl)propan-2-ol |

| Methyl benzoate | 4-Ethylbenzophenone | (4-Ethylphenyl)diphenylmethanol |

Reaction with Carbon Dioxide: Preparation of Carboxylic Acids

This compound reacts with carbon dioxide in a carboxylation reaction to produce carboxylic acids. masterorganicchemistry.com Solid carbon dioxide (dry ice) is commonly used as the source of CO₂. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. vedantu.com

Subsequent acidification of the reaction mixture protonates the carboxylate, yielding 4-ethylbenzoic acid. vedantu.com This reaction is a valuable method for increasing the carbon chain length by one carbon and introducing a carboxylic acid functional group.

Ring-Opening Reactions with Epoxides

This compound can act as a nucleophile to open the strained ring of an epoxide. masterorganicchemistry.com This reaction proceeds via an Sₙ2-type mechanism. khanacademy.org The nucleophilic 4-ethylphenyl group attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. organicchemistrytutor.com

In unsymmetrically substituted epoxides, the attack generally occurs at the less sterically hindered carbon atom. khanacademy.orgorganicchemistrytutor.com The initial product is a magnesium alkoxide, which upon acidic workup, is protonated to give a β-alcohol. khanacademy.org For example, the reaction of this compound with ethylene (B1197577) oxide, followed by hydrolysis, yields 2-(4-ethylphenyl)ethanol.

Coupling Reactions Facilitated by this compound

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high selectivity and functional group tolerance. illinois.edu this compound is a key participant in several such strategies, including those catalyzed by palladium, copper, and iron.

Palladium-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, represent a powerful method for the formation of aryl-aryl and aryl-alkyl bonds. uwindsor.cawikipedia.orgorganic-chemistry.org The generally accepted mechanism for these reactions involves a catalytic cycle that alternates between palladium(0) and palladium(II) oxidation states. wikipedia.org The cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex, forming an organo-Pd(II) species. wikipedia.orgnobelprize.org This is followed by transmetalation with the Grignard reagent, in this case, this compound, to generate a diorganopalladium(II) intermediate. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst. nobelprize.org

The efficiency and scope of these couplings can be significantly influenced by the choice of ligands on the palladium catalyst and the reaction conditions. rsc.org For instance, the use of specific phosphine (B1218219) ligands can enhance catalyst stability and reactivity, particularly with less reactive aryl chlorides. uwindsor.ca While the Kumada coupling is historically significant, its application can be limited by the high reactivity of Grignard reagents, which may not be compatible with all functional groups. uwindsor.ca However, advancements continue to be made, expanding the utility of these reactions. For example, the use of zinc halide additives has been shown to mediate the palladium-catalyzed cross-coupling of Grignard reagents with aryl bromides, producing the corresponding substituted arenes in good yields. organic-chemistry.org

Below is a table summarizing representative palladium-catalyzed coupling reactions involving aryl Grignard reagents.

| Catalyst System | Reactants | Product Type | Ref. |

| Palladium/Triarylphosphine | Aryl Halides, Grignard Reagents | Biaryls, Alkylarenes | uwindsor.ca |

| Pd(OAc)₂/t-Bu₃P/ZnBr₂ | Aryl Bromides, Cyclopropylmagnesium bromide | Cyclopropyl Arenes | organic-chemistry.org |

| [Pd(allyl)Cl]₂/AdBippyPhos | Aryl Bromides/Chlorides, Fluoroalkylamines | Fluorinated Anilines | nih.gov |

This table presents generalized examples of palladium-catalyzed cross-coupling reactions and is not specific to this compound.

Copper-catalyzed cross-coupling reactions provide a cost-effective and environmentally friendly alternative to palladium-based systems for the formation of carbon-carbon bonds. bohrium.com These reactions have been successfully employed for the coupling of Grignard reagents with a variety of organic electrophiles. bohrium.comgatech.edu The mechanism of copper-catalyzed cross-coupling is still a subject of detailed study, but it is generally believed to involve the formation of organocopper intermediates through transmetalation of the Grignard reagent with a copper(I) salt. bohrium.com These organocopper species then react with the electrophile to form the C-C bond. bohrium.com

The addition of ligands and additives can significantly impact the efficiency of these reactions. For example, N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been identified as a critical additive in certain copper-catalyzed cross-couplings of secondary alkyl electrophiles with secondary alkyl Grignard reagents. organic-chemistry.org Mechanistic studies suggest that some of these reactions proceed via an SN2 mechanism with inversion of configuration, allowing for stereocontrolled bond formation. organic-chemistry.org Photoinduced, copper-catalyzed methods have also been developed for the cyanation of unactivated secondary alkyl chlorides at room temperature, where an excited state of a copper-cyanide complex is proposed to play a key role. organic-chemistry.org

The following table provides examples of copper-catalyzed C-C bond forming reactions.

| Catalyst System | Reactants | Product Type | Ref. |

| CuI/TMEDA/LiOMe | Secondary Alkyl Halides/Tosylates, Secondary Alkyl Grignard Reagents | Alkanes | organic-chemistry.org |

| CuI | Secondary Alkyl Halides, Cyanide Source | Alkyl Nitriles | organic-chemistry.org |

| Copper Catalyst | Enones, Alkyl Halides | 1,4-Adducts | nih.gov |

This table illustrates general copper-catalyzed reactions and does not specifically detail reactions of this compound.

Iron-catalyzed cross-coupling reactions have emerged as a highly attractive synthetic methodology due to the low cost, low toxicity, and environmental friendliness of iron. nih.gov These reactions are effective for coupling Grignard reagents with a wide range of electrophiles, including aryl and heteroaryl chlorides, triflates, and tosylates. nih.gov The mechanism of iron-catalyzed cross-coupling is complex and can vary depending on the reactants and conditions. It is generally accepted that the reaction is initiated by the reduction of an iron(III) or iron(II) precatalyst by the Grignard reagent to form a low-valent iron species. nih.govacgpubs.org One proposed active catalytic species is an "inorganic Grignard reagent" with the formal composition [Fe(MgX)₂]. nih.gov

Mechanistic studies, combining experimental and computational approaches, have investigated different potential pathways. For the coupling of alkyl halides with aryl Grignard reagents, two possible rate-limiting steps have been considered: a conventional oxidative addition pathway and an atom transfer (AT) pathway. rsc.org DFT calculations have suggested that the atom transfer pathway may be energetically more favorable. rsc.org There is a consensus that these reactions often involve the generation of radical intermediates from the electrophile. nih.govresearchgate.net The catalytic cycle can involve various oxidation states of iron, including Fe(I)/Fe(III) and Fe(I)/Fe(II)/Fe(III) cycles. nih.govresearchgate.net The use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to be effective in these catalytic systems. researchgate.net

A summary of iron-catalyzed coupling reactions is presented in the table below.

| Catalyst System | Reactants | Mechanistic Feature | Ref. |

| FeCl₃/TMEDA | Alkyl Halides, Aryl Grignard Reagents | Fe(II)/(III)/(I) reaction cycle | researchgate.net |

| Iron-Bisphosphine | Haloalkanes, Aryl Grignard Reagents | Fe(I)/Fe(II)/Fe(III) pathway, radical intermediates | nih.gov |

| FeCl₃ | Alkynyl Grignard Reagents, Alkenyl Halides/Triflates | Reduction to low-valent iron | organic-chemistry.org |

This table provides a general overview of iron-catalyzed coupling reactions and does not focus specifically on this compound.

In addition to cross-coupling, this compound can undergo oxidative homocoupling to form symmetrical biaryls, in this case, 4,4'-diethylbiphenyl. This reaction involves the formal one-electron oxidation of two molecules of the Grignard reagent. rsc.org

The mechanism of oxidative homocoupling of aryl Grignard reagents has been a subject of detailed investigation. While the formation of free aryl radicals might seem like a plausible pathway, experimental and computational studies on TEMPO-mediated homocoupling suggest that the reaction does not proceed via free aryl radicals. rsc.orgnih.gov Evidence points towards the involvement of biaryl radical anions as intermediates in the coupling process. rsc.orgnih.gov

It has also been demonstrated that the presence of magnesium bromide is crucial for the successful oxidative homocoupling in the presence of TEMPO. rsc.orgrsc.orgnih.gov DFT calculations support a mechanism involving an intramolecular electron transfer to a magnesium-complexed TEMPO ligand, followed by biaryl formation within a dimeric complex. nih.gov In iron-catalyzed homocoupling reactions using oxygen as the oxidant, it is proposed that a one-electron reduction of the Fe(III) precursor by the aryl Grignard reagent occurs, leading to an Fe(II) species and the formation of the homocoupled product. nih.gov The formation of free alkyl radicals as intermediates in the formation of Grignard reagents themselves has been inferred through trapping experiments. harvard.edu

Oxidative Homocoupling Reactions

Influence of Bromide Anions on Oxidative Coupling Pathways

The bromide anion (Br⁻) is an integral component of the this compound Grignard reagent and plays a significant role in its solution-state structure and reactivity, which in turn influences oxidative coupling pathways. Grignard reagents in solution exist in a complex dynamic state known as the Schlenk equilibrium. wikipedia.orgwikidoc.org For this compound, this equilibrium involves the interconversion between the monomeric form (4-EtC₆H₄MgBr) and its corresponding dialkylmagnesium species ( (4-EtC₆H₄)₂Mg ) and magnesium bromide (MgBr₂). wikipedia.orgwikidoc.org

2 (4-EtC₆H₄MgBr) ⇌ (4-EtC₆H₄)₂Mg + MgBr₂

The position of this equilibrium is influenced by the nature of the halide. wikipedia.org The bromide anion participates directly in the formation of various aggregated species, including dimers and higher oligomers, which can be bridged by the halide atoms. wikipedia.orgwikidoc.org These different organomagnesium species—RMgBr, R₂Mg, and MgBr₂—exhibit different reactivities.

In the context of oxidative coupling, which can occur as a side reaction or a desired transformation, the bromide anion's influence is multifaceted. Oxidative homocoupling of Grignard reagents often proceeds through single-electron transfer (SET) mechanisms, leading to the formation of radical intermediates. nih.govunp.edu.ar The structure of the Grignard reagent, dictated in part by the bridging bromide anions in dimeric or oligomeric forms, affects its reduction potential and steric environment, thereby influencing the propensity for SET to occur. operachem.com In iron-catalyzed cross-coupling reactions, for instance, the formation of biaryl byproducts via homocoupling is a common competitive pathway. nih.gov The nature and concentration of the halide species in solution can modulate the activity and stability of the transition metal catalyst, thereby affecting the balance between the desired cross-coupling and the undesired oxidative homocoupling.

Alkylation Reactions with Organic Halides for Hydrocarbon Chain Elongation

Alkylation of this compound with organic halides is a powerful method for forming new carbon-carbon bonds, enabling the elongation of hydrocarbon chains or the construction of more complex molecular architectures. This reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of an organic halide.

A notable application is in the synthesis of crop protection products, where this compound is coupled with 4-chlorobromobenzene. dokumen.pub This process, a form of cross-coupling, was found to be highly efficient using a nickel(II) fluoride (B91410) / 1,3-bis-(2,6-diisopropylphenyl)imidazolium chloride catalyst system. dokumen.pub Such catalytic approaches are often necessary, particularly for coupling with less reactive halides like aryl chlorides or for minimizing side reactions. nih.gov

The general mechanism for transition-metal-catalyzed cross-coupling involves an oxidative addition, transmetalation, and reductive elimination cycle. In iron-catalyzed couplings of aryl Grignard reagents with alkyl halides, a competitive Hammett study suggests a mechanism based on an Fe(I)–Fe(III) cycle. nih.gov The reaction is typically first-order in the Grignard reagent. nih.gov The success of these reactions often depends on controlling reaction conditions, such as the slow addition of the Grignard reagent, to prevent catalyst deactivation through over-reduction. nih.gov

The scope of the alkylating agent can be broad, including activated alkyl halides like benzyl (B1604629) and allyl bromides, as well as primary alkyl iodides, which generally yield useful products. nih.gov

Detailed Mechanistic Studies

Kinetic analysis provides quantitative insight into the reaction mechanisms of this compound. Studies on related aryl Grignard systems have established that reaction orders can vary depending on the substrate and conditions, often complicated by the Schlenk equilibrium. researchgate.net For instance, the C-S coupling of arylmagnesium bromides with phenyl tosylate was found to be first order in the Grignard reagent and first order in the phenyl tosylate. researchgate.net In contrast, competitive kinetic studies are frequently employed to determine the relative reactivities and to probe electronic effects through Hammett relationships. nih.govresearchgate.net

A specific kinetics study involving this compound was conducted for an epoxide-opening step, indicating its utility in mechanistic investigations. figshare.com Furthermore, advanced analytical techniques like ⁷⁹Br NMR spectroscopy have been shown to be a practical tool for the kinetic analysis of reactions involving bromide ions, offering a direct way to monitor reaction progress where traditional ¹H NMR may be complex. sci-hub.senih.gov

The table below summarizes findings from kinetic studies on related aryl Grignard reactions, which provide a framework for understanding the reactivity of this compound.

| Reaction Type | Reagents | Key Kinetic Findings | Reference |

| C-S Coupling | Arylmagnesium bromides + Phenyl tosylate | First order in Grignard reagent; First order in phenyl tosylate. | researchgate.net |

| Fe-Catalyzed Cross-Coupling | Phenylmagnesium bromides + Cyclohexyl bromide | Assumed to be first order in Grignard reagent for analysis. | nih.gov |

| Electrophilic Amination | Phenylmagnesium bromides + O-methylhydroxylamine | Hammett plot shows ρ = 0.94, indicating buildup of positive charge at the reaction center in the transition state. | researchgate.net |

| Epoxide Opening | This compound + Epoxide | Kinetic study performed to elucidate the mechanism. | figshare.com |

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become indispensable for elucidating the complex mechanisms of Grignard reactions that are difficult to probe experimentally. nih.govresearchgate.netacademie-sciences.fr Although many studies use simpler models like methylmagnesium chloride (CH₃MgCl), the insights gained are fundamental to understanding the behavior of more substituted reagents like this compound. nih.govresearchgate.net

These computational approaches have been used to:

Investigate Reaction Pathways: Quantum-chemical calculations help to map the potential energy surfaces of reactions, distinguishing between competing mechanisms such as nucleophilic addition and single-electron transfer (SET). operachem.comnih.gov Studies show that a radical mechanism (SET) is more likely with substrates that have a low reduction potential, such as aromatic ketones, while the nucleophilic pathway is common for others. operachem.comnih.gov

Model Transition States: DFT calculations can determine the geometry and energy of transition states. researchgate.netdtu.dk For nucleophilic addition to carbonyls, a cyclic six-membered ring transition state is often proposed. wikipedia.org For some reactions, a four-membered transition state indicative of a [2+2] cycloaddition has been computed. dtu.dk

Analyze Solvent Effects: Ab initio molecular dynamics (AIMD) simulations are particularly powerful for studying the explicit role of solvent molecules, like tetrahydrofuran (THF). nih.govacademie-sciences.fr These studies reveal that the solvent is not a passive medium but an active participant, with its coordination and dynamics being essential for describing the energy profile of the reaction. nih.gov

Calculations have shown that varying the halide (e.g., bromide) or the aryl group on the Grignard reagent does not always cause a large difference in the calculated reactivity, suggesting that the fundamental mechanistic steps are often conserved. dtu.dk

The elucidation of transient species like intermediates and transition states is a primary goal of mechanistic studies. solubilityofthings.com For Grignard reactions, a combination of experimental observation and computational modeling has provided a detailed picture of these elusive structures. nih.govwolfram.comyoutube.com

Transition States: The transition state is the highest energy point on a reaction coordinate. solubilityofthings.comyoutube.com For the classic Grignard addition to a carbonyl, the transition state is often depicted as a six-membered ring involving the magnesium atom, the carbonyl oxygen and carbon, the Grignard carbanion, and two coordinating solvent molecules. wikipedia.org Computational studies have refined this picture, investigating various possible geometries. For example, in the reaction of CH₃MgCl with acetaldehyde, a dinuclear magnesium complex, where the substrate and nucleophile bind to different Mg centers, was identified as one of the most reactive pathways. nih.gov The transition state for radical pathways involves the homolytic cleavage of the Mg-C bond. nih.gov

Understanding these structures is key to explaining reactivity and selectivity in reactions involving this compound.

The solvent is not merely an inert medium for Grignard reactions; it is a crucial component that dictates the structure and reactivity of the organomagnesium species. nih.govutexas.edu this compound, typically used in ether solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF), is extensively solvated.

Solvent Coordination: The magnesium center in Grignard reagents is a Lewis acid and coordinates strongly with the Lewis basic oxygen atoms of ether solvents. wikipedia.orgutexas.edu This coordination, typically involving two ether molecules, stabilizes the Grignard reagent and is essential for its formation and solubility. wikidoc.orgutexas.edu The dynamic exchange of these solvent molecules can play a role in the reaction mechanism itself. nih.govacademie-sciences.fr

Aggregation and the Schlenk Equilibrium: In solution, this compound exists as a mixture of species governed by the Schlenk equilibrium. wikipedia.orgwikidoc.org The position of this equilibrium is strongly influenced by the solvent. wikipedia.org Furthermore, these species can form dimers and higher oligomers, often with halide and even alkyl bridges. wikidoc.org These different aggregates (monomers, dimers, etc.) possess different reactivities. Monomeric Grignard reagents are generally considered more reactive in nucleophilic additions than their aggregated counterparts. fiveable.me The specific solvent can shift the equilibrium; for example, adding dioxane to an ether solution of a Grignard reagent can precipitate MgBr₂(dioxane)₂, driving the equilibrium towards the formation of the dialkylmagnesium species ((4-EtC₆H₄)₂Mg). wikipedia.orgwikidoc.org

This complex solution behavior means that any kinetic or mechanistic study must consider the ensemble of chemical species present, as all may be competent to react, albeit at different rates. nih.govfiveable.me

Stereochemical and Regiochemical Control in this compound Reactions

The synthetic utility of this compound, like other Grignard reagents, is significantly enhanced by the ability to control the stereochemical and regiochemical outcomes of its reactions. The spatial arrangement of atoms in the product molecule (stereochemistry) and the specific position of attack on a multifunctional substrate (regiochemistry) are governed by a combination of substrate structure, reagent properties, and reaction conditions. Mechanistic investigations into these aspects allow for the rational design of synthetic routes to complex, stereochemically defined molecules.

Stereochemical Control

Stereochemical control in reactions involving this compound is primarily achieved through diastereoselective additions to prochiral substrates containing existing stereocenters or by using chiral auxiliaries. wikipedia.orgnumberanalytics.com

Substrate-Controlled Diastereoselectivity:

When this compound adds to a chiral aldehyde or ketone, the existing stereocenter can direct the nucleophilic attack to one of the two diastereotopic faces of the carbonyl group. This facial bias is often rationalized using established stereochemical models such as the Felkin-Ahn or Cram chelate models. imperial.ac.uk

Felkin-Ahn Model: This model generally predicts the outcome for non-chelating conditions. The largest substituent on the adjacent chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The 4-ethylphenyl group would then attack the carbonyl carbon from the least hindered trajectory. imperial.ac.uk

Cram Chelation Model: If the substrate contains a chelating group (e.g., an α-alkoxy or α-amino group), the magnesium ion of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the chelating group. imperial.ac.uknih.gov This forms a rigid cyclic intermediate, which sterically blocks one face of the carbonyl, forcing the 4-ethylphenyl group to attack from the opposite, more accessible face. nih.gov

The addition of aryl Grignard reagents to chiral N-sulfinylimines is a powerful method for asymmetric amine synthesis. For instance, the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines proceeds with high diastereoselectivity, where the stereochemical outcome is dictated by the configuration of the sulfinyl group. nih.govnih.gov The proposed mechanism involves a six-membered, chair-like transition state where the magnesium coordinates to both the imine nitrogen and the sulfinyl oxygen, directing the nucleophilic attack. ua.es

| Substrate Type | Controlling Feature | Typical Diastereomeric Ratio (d.r.)* | Resulting Product |

| Chiral α-alkoxy ketone | Chelation Control | >95:5 | syn or anti alcohol (predictable) |

| Chiral Aldehyde (Felkin-Ahn) | Steric Hindrance | 70:30 to 90:10 | Predominantly Felkin-Ahn adduct |

| Chiral N-tert-butanesulfinyl imine | Chiral Auxiliary | >90:10 | Enantiomerically enriched amine |

*Note: Data are representative for aryl Grignard reagents in analogous systems and illustrate the high levels of control achievable.

Use of Chiral Auxiliaries:

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. wikipedia.org Evans oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of conjugate additions. sioc-journal.cn In a hypothetical reaction, an α,β-unsaturated acyl-oxazolidinone could react with this compound. The bulky substituent on the chiral auxiliary would shield one face of the molecule, forcing the Grignard reagent to add to the β-carbon from the less hindered side, thereby creating a new stereocenter with high predictability. The auxiliary can be subsequently cleaved and recovered. wikipedia.org

Regiochemical Control

Regioselectivity becomes critical when this compound reacts with substrates possessing multiple electrophilic sites. Key examples include α,β-unsaturated carbonyl compounds and epoxides.

1,2- vs. 1,4-Conjugate Addition:

α,β-Unsaturated aldehydes and ketones offer two sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-unsaturated carbon (1,4-conjugate addition). While alkyl Grignard reagents often show a strong preference for 1,4-addition, aryl Grignard reagents can yield mixtures. organic-chemistry.org The outcome for this compound is influenced by factors such as steric hindrance at the carbonyl carbon and the presence of activating species like copper(I) salts, which strongly promote 1,4-addition.

In a practical application, the synthesis of the SGLT2 inhibitor Tofogliflozin involves the addition of this compound to a complex aldehyde. clockss.org In this case, the reaction proceeds via a standard 1,2-addition to the aldehyde carbonyl, forming a secondary alcohol, which is a crucial intermediate in the synthetic sequence. clockss.org

| Substrate | Reaction Condition | Predominant Product |

| α,β-Unsaturated Ketone (unhindered) | Standard (THF) | Mixture of 1,2- and 1,4-adducts |

| α,β-Unsaturated Ketone | With Cu(I) catalyst | Exclusively 1,4-adduct |

| Aldehyde | Standard (THF) | Exclusively 1,2-adduct |

| α,β-γ,δ-Unsaturated Thiol Ester | Standard (THF) | Exclusively 1,4-adduct organic-chemistry.org |

Epoxide Ring-Opening:

The ring-opening of unsymmetrical epoxides with Grignard reagents like this compound is a regioselective process governed by steric effects. chemistrysteps.comd-nb.info As a strong nucleophile under basic/nucleophilic conditions, the Grignard reagent preferentially attacks the least sterically hindered carbon of the epoxide ring in an SN2-type mechanism. organicchemistrytutor.com For example, reaction with propylene (B89431) oxide would yield an alcohol resulting from attack at the primary carbon, not the secondary carbon. This regioselectivity is opposite to that observed under acidic conditions, where weak nucleophiles attack the more substituted carbon that can better stabilize a partial positive charge in the transition state. d-nb.info

Applications of 4 Ethylphenylmagnesium Bromide in Complex Organic Synthesis

Utility in the Synthesis of Pharmaceutical and Bioactive Intermediates

4-Ethylphenylmagnesium bromide serves as a key building block in the synthesis of various pharmaceutical and bioactive intermediates. Its reaction with different electrophiles allows for the introduction of the 4-ethylphenyl group, a moiety present in numerous biologically active compounds. The reagent is instrumental in synthesizing chiral alcohols, which are valuable precursors for enantiopure drugs. vulcanchem.com For instance, it is used in Grignard reactions with acetaldehyde (B116499) derivatives to produce (1R)-1-(4-ethylphenyl)ethan-1-ol, an important intermediate for pharmaceuticals such as antihistamines and antifungal agents. vulcanchem.com

The compound is also a precursor in the synthesis of 4-ethylphenylboronic acid. This is achieved by reacting this compound with trimethyl borate, followed by hydrolysis. The resulting boronic acid is a critical component in Suzuki-Miyaura cross-coupling reactions, which are widely used in medicinal chemistry to prepare complex molecules, including hypoglycemic agents like tofogliflozin. Furthermore, this Grignard reagent is employed in the development of novel γ-secretase modulators, which are being investigated for the treatment of Alzheimer's disease. nih.govresearchgate.net

A significant application is found in the synthesis of thiophene-C-glucosides, which are potent and selective SGLT2 inhibitors for managing type 2 diabetes. jst.go.jp In these syntheses, this compound reacts with substituted thiophenecarbaldehydes to form key alcohol intermediates, which are subsequently reduced and coupled with a glucose moiety. jst.go.jp

Construction of Novel Molecular Scaffolds and Functional Materials

The reactivity of this compound makes it a valuable tool for constructing novel molecular frameworks and functional materials with unique properties.

Carboranes are boron-carbon molecular clusters that are increasingly used as phenyl mimetics in medicinal chemistry due to their high stability and hydrophobicity. nih.gov this compound has been successfully used to incorporate an ethylphenyl group into a carborane cage. nih.govresearchgate.net In the synthesis of a carborane-based analogue of the anti-inflammatory drug flurbiprofen (B1673479), freshly prepared this compound was used in a Kumada coupling reaction with 9-iodo-meta-carborane. nih.govresearchgate.net This reaction, catalyzed by palladium and copper(I) iodide, proceeded with a high yield of 85%, demonstrating an efficient method for functionalizing carborane scaffolds. nih.govresearchgate.netresearchgate.net This modification aimed to improve the compound's ability to cross the blood-brain barrier for potential applications in treating Alzheimer's disease. nih.govresearchgate.net

In the development of new treatments for diabetes, this compound plays a crucial role in building the aglycon portion of thiophene-C-glucoside SGLT2 inhibitors. jst.go.jp The synthesis involves the coupling of the Grignard reagent with various substituted thiophenecarbaldehydes. jst.go.jp This reaction forms a secondary alcohol, which is a pivotal intermediate that is subsequently deoxygenated to furnish the final 4-ethylbenzyl-substituted thiophene (B33073) aglycon. jst.go.jp This method is robust, allowing for the creation of a series of different thiophene aglycons by varying the starting thiophene aldehyde. jst.go.jp

Table 1: Synthesis of Thiophene Alcohol Intermediates Using this compound

| Starting Thiophenecarbaldehyde | Product (Alcohol Intermediate) | Yield (%) | Reference |

| 5-Bromo-3-chlorothiophene-2-carbaldehyde | (5-Bromo-3-chlorothiophen-2-yl)(4-ethylphenyl)methanol | 72 | jst.go.jp |

| 3-Chlorothiophene-2-carbaldehyde | (3-Chlorothiophen-2-yl)(4-ethylphenyl)methanol | 100 | jst.go.jp |

| 5-Bromo-2-thiophenecarbaldehyde | (5-Bromothiophen-2-yl)(4-ethylphenyl)methanol | 42 | jst.go.jp |

| 3-Chloro-5-formylthiophene-2-carbonitrile | (3-Chloro-5-((4-ethylphenyl)(hydroxy)methyl)thiophen-2-yl)carbonitrile | 94 | jst.go.jp |

The principles of Grignard reactions with reagents like this compound extend to the creation of advanced functional materials. While direct examples for this compound in photoprotective agents are not prominent, analogous reagents like ethylmagnesium bromide are used to synthesize complex alcohols such as 2-alkyl-2-adamantanol, a key material in photoprotective applications. fscichem.com This highlights the potential of such Grignard reagents in materials science. Furthermore, the related reagent 2-ethylphenylmagnesium bromide is used to synthesize tetra-aryl osmium complexes, Os(2-ethylphenyl)₄, which are robust, air-stable organometallic compounds. rsc.org These types of M(aryl)₄ units are being explored as components for advanced molecular materials, including polymers and single-molecule electronic components, showcasing the role of aryl Grignard reagents in developing next-generation materials. rsc.org

Synthesis of Thiophene-C-glucosides

Integration into Convergent and Divergent Multi-Step Synthetic Strategies

This compound is a key player in complex, multi-step synthetic strategies, particularly convergent synthesis. In a convergent synthesis, different complex fragments of a target molecule are synthesized independently and then combined in the final stages. sathyabama.ac.inresearchgate.net This approach is generally more efficient for building highly complex molecules than a linear synthesis. sathyabama.ac.in

The synthesis of the aforementioned carborane-based flurbiprofen analogue is a prime example of a convergent strategy. nih.govresearchgate.net Here, the 4-ethylphenyl moiety is attached to the carborane scaffold in one synthetic pathway, while the propionic acid side chain is constructed separately. These two major fragments are then joined together. The use of this compound to create the 9-(4-ethylphenyl)-meta-carborane intermediate is a critical step in the preparation of one of these key fragments. nih.govresearchgate.net

Similarly, the synthesis of thiophene-C-glucosides employs a convergent approach. jst.go.jp The 4-ethylbenzyl-substituted thiophene aglycon is prepared using this compound in one series of steps. jst.go.jp In parallel, the glucal-boronate ester (the sugar portion) is prepared. These two major pieces are then coupled together to form the final inhibitor. jst.go.jp These examples underscore how this compound facilitates the efficient construction of complex bioactive molecules through strategic, convergent pathways.

Contributions to Industrial Chemical Processes and Pharmaceutical Production

This compound is not just a laboratory reagent; it is commercially available and used in larger-scale industrial chemical processes. thermofisher.comechemi.comriekemetals.com Its availability as a solution in solvents like tetrahydrofuran (B95107) (THF) facilitates its use in industrial settings for the production of fine chemicals and active pharmaceutical ingredients (APIs). thermofisher.comlookchem.comchemicalbook.in

The industrial production of Grignard reagents, including those similar to this compound, has seen advancements from traditional batch processes to more efficient continuous flow systems. vulcanchem.comresearchgate.net Continuous production in packed-bed reactors can improve the selectivity of Grignard reagent formation and reduce the formation of undesired by-products, such as those from Wurtz coupling. researchgate.net This leads to higher yields and purer products, which is critical for pharmaceutical manufacturing. vulcanchem.com The synthesis of intermediates like (1R)-1-(4-ethylphenyl)ethan-1-ol can be performed at an industrial scale using continuous flow reactors, achieving high-purity grades required for pharmaceutical applications. vulcanchem.com This demonstrates the reagent's importance in providing a reliable and scalable method for producing key components for the pharmaceutical industry. chemicalbook.in

Advancements in Reaction Methodologies Leveraging this compound

The synthesis and application of Grignard reagents, including this compound, are undergoing significant evolution driven by the principles of green chemistry and process intensification. Traditional batch production methods for these highly reactive organometallic compounds are often beset by challenges related to safety, scalability, and selectivity. fraunhofer.de The highly exothermic nature of Grignard formation requires careful thermal management to prevent runaway reactions and the formation of byproducts, such as through Wurtz coupling. fraunhofer.deresearchgate.net Modern advancements in reaction engineering, specifically continuous flow chemistry and mechanochemistry, offer robust solutions to these long-standing issues, enabling safer, more efficient, and sustainable synthetic routes.

Continuous Flow Chemistry Applications for Enhanced Reaction Control and Scalability

Continuous flow chemistry has emerged as a superior alternative to batch processing for the synthesis of Grignard reagents like this compound. mdpi.com This methodology involves pumping reagents through a network of tubes or channels, where the chemical transformation occurs within a well-defined reaction zone. mdpi.com The inherent advantages of flow systems, such as high surface-area-to-volume ratios, lead to exceptionally efficient heat transfer, mitigating the risks associated with the highly exothermic formation of Grignard reagents. fraunhofer.demdpi.com This precise thermal control minimizes the formation of impurities and enhances reaction selectivity. researchgate.netresearchgate.net

In a typical continuous flow setup for Grignard reagent formation, a solution of the corresponding organic halide (e.g., 4-ethylphenyl bromide) is passed through a packed-bed reactor containing magnesium turnings. researchgate.net Advanced systems may incorporate integrated mechanical activation of the magnesium and the use of Process Analytical Technology (PAT), such as in-line Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy, for real-time reaction monitoring and control. aiche.org This allows for the rapid optimization of reaction conditions to maintain maximum conversion and throughput with minimal energy expenditure. fraunhofer.de

The scalability of Grignard synthesis is significantly enhanced through continuous flow. Instead of using larger, more hazardous reactors, production can be increased by extending the operation time, a concept known as "scaling-out" or "time-shifting". researchgate.net Alternatively, multiple flow reactors can be operated in parallel ("numbering-up") to meet industrial demands. researchgate.net Research has demonstrated that this approach can lead to substantial improvements in yield and productivity compared to traditional batch methods. aiche.org For instance, a continuous flow platform for Grignard synthesis was able to increase conversion from 85% in batch to over 96% under flow conditions, achieving a daily productivity of up to 1.5 kg in a manufacturing-mimicking run. aiche.org

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Thermal Management | Poor; risk of exotherm and local hotspots | Excellent; high surface-area-to-volume ratio | fraunhofer.de |

| Safety | Higher risk due to large reagent volumes | Improved; small reaction volume at any given time | mdpi.comresearchgate.net |

| Typical Conversion | ~85% | Up to 98% | aiche.org |

| Side Products (e.g., Wurtz Coupling) | More prevalent due to poor mixing and temp control | Significantly reduced | researchgate.net |

| Scalability | Complex and hazardous | Straightforward (scaling-out or numbering-up) | researchgate.net |

| Process Control | Limited; batch-end analysis | Precise; real-time monitoring with PAT | aiche.org |

Mechanochemical Adaptations for Sustainable Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a paradigm shift in the synthesis of Grignard reagents toward greater sustainability. researchgate.net This solvent-free or low-solvent technique, often performed in a ball mill, circumvents the heavy reliance on hazardous and flammable ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which are staples of traditional Grignard preparations. sciencedaily.comchemrxiv.org By minimizing solvent use, mechanochemistry aligns with the principles of green chemistry, reducing waste and enhancing safety. sciencedaily.comresearchgate.net

In a mechanochemical synthesis of a Grignard reagent, magnesium metal and the organohalide are loaded into a milling chamber with a grinding medium (e.g., stainless steel balls). sciencedaily.com The intense mechanical action generated by milling activates the surface of the magnesium metal and facilitates the reaction, often with only catalytic amounts of a solvent—a technique known as liquid-assisted grinding (LAG). chemrxiv.org This approach has been shown to be effective for a wide range of organic halides. researchgate.net

A significant advantage of mechanochemistry is its potential to overcome solubility issues, enabling the preparation of Grignard reagents from precursors that are poorly soluble in conventional organic solvents. sciencedaily.com Furthermore, the process can be surprisingly tolerant to air and moisture, a stark contrast to the stringent inert conditions required for traditional solution-based Grignard reactions. chemrxiv.org Researchers have successfully generated Grignard reagents in paste form, which can then be used directly in subsequent one-pot reactions with various electrophiles under solvent-free conditions. nih.gov This operational simplicity, combined with the environmental benefits, makes mechanochemical adaptations a highly attractive and sustainable methodology for preparing reagents like this compound. researchgate.netchemrxiv.org

| Feature | Description | Reference |

|---|---|---|

| Solvent Use | Solvent-free or uses minimal amounts (Liquid-Assisted Grinding) | sciencedaily.comchemrxiv.org |

| Sustainability | High; reduces hazardous waste and energy consumption | researchgate.netresearchgate.net |

| Reaction Conditions | Often performed at room temperature in a ball mill | researchgate.net |

| Safety Profile | Enhanced by avoiding large volumes of flammable, peroxide-forming solvents | chemrxiv.org |

| Substrate Scope | Can accommodate precursors with poor solubility in conventional solvents | sciencedaily.com |

| Operational Simplicity | Can be less sensitive to air and moisture; allows for one-pot procedures | chemrxiv.orgnih.gov |

Analytical and Spectroscopic Methodologies for Research on 4 Ethylphenylmagnesium Bromide Reactions

In-Process Monitoring Techniques for Grignard Reaction Progress

The formation of Grignard reagents like 4-ethylphenylmagnesium bromide is often characterized by a noticeable exotherm, but relying solely on temperature changes can be unreliable. mt.com Process Analytical Technology (PAT) offers a suite of in-situ monitoring tools that provide real-time data on reaction progression, enhancing both safety and efficiency. researchgate.netacs.org

Key in-process monitoring techniques include:

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a primary PAT tool for tracking chemical reactions in real-time. acs.org By inserting a probe directly into the reaction mixture, chemists can monitor the disappearance of the starting material (e.g., 4-ethylbromobenzene) and the appearance of the Grignard reagent or subsequent products. mt.comrsc.org This technique is particularly valuable for identifying the initiation point of the Grignard reaction and tracking its concentration throughout the process. mt.commt.com

Raman Spectroscopy: This technique is also well-suited for in-situ monitoring of organometallic reactions. acs.org It can provide real-time information on the formation of the Grignard reagent and can be used to elucidate reaction mechanisms, such as transmetalation. acs.org

Reaction Calorimetry: Monitoring the heat flow of a Grignard reaction provides critical safety information. mt.com Reaction calorimeters are used to measure the heat liberated during the reaction, which can be correlated with the extent of reagent formation. mt.com

Near-Infrared (NIR) Spectroscopy: Inline NIR spectroscopy has been successfully employed to monitor continuous Grignard reactions. acs.orgresearchgate.net It allows for real-time quantification of substrates and products without the need for sample dilution, facilitating process automation. acs.orgresearchgate.net

Primary Process Signals: Monitoring basic process parameters like temperature and pressure can also indicate the start of a Grignard reaction. hzdr.de

Table 1: In-Process Monitoring Techniques for Grignard Reactions

| Technique | Application in Grignard Reactions | Advantages |

|---|---|---|

| Infrared (IR) Spectroscopy | Real-time tracking of reactant consumption and product formation. mt.comrsc.org | In-situ, non-destructive, provides structural information. acs.org |

| Raman Spectroscopy | In-situ monitoring of organometallic species and reaction mechanisms. acs.org | Complements IR, less interference from solvents like water. |

| Reaction Calorimetry | Measures heat flow to determine reaction initiation and progression. mt.com | Provides critical safety data. mt.com |

| Near-Infrared (NIR) Spectroscopy | Quantitative analysis of reactants and products in real-time. acs.orgresearchgate.net | Suitable for continuous processes, no sample preparation needed. acs.orgresearchgate.net |

| Primary Process Signals | Detection of reaction initiation through temperature and pressure changes. hzdr.de | Simple and cost-effective. hzdr.de |

Advanced Spectroscopic Methods for Product Structure Elucidation and Confirmation

Following the reaction of this compound with an electrophile, a variety of advanced spectroscopic techniques are employed to confirm the structure and purity of the resulting product. cramsn.com

The most common methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the characterization of organometallic compounds and their reaction products. libretexts.orgbruker.com

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. walisongo.ac.id

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and can provide information about its elemental composition and structure through fragmentation patterns. researchgate.netwalisongo.ac.id Techniques like Cold-Spray Ionization Mass Spectrometry (CSI-MS) have been used to investigate the constitution of Grignard reagents in solution. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for analyzing derivatized organometallic compounds. nih.gov

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure. libretexts.orgbruker.com This technique is invaluable for understanding the precise arrangement of atoms and bond lengths in the final product. libretexts.org

Infrared (IR) Spectroscopy: In addition to its use in reaction monitoring, IR spectroscopy is a standard method for characterizing the functional groups present in the final product. libretexts.org For instance, the presence of a carbonyl group in a ketone or an alcohol group can be readily identified. libretexts.org

Table 2: Advanced Spectroscopic Methods for Product Characterization

| Technique | Information Obtained | Application to Products of this compound Reactions |

|---|---|---|

| ¹H NMR Spectroscopy | Chemical environment and connectivity of hydrogen atoms. libretexts.org | Confirms the presence of the ethylphenyl group and the addition of the electrophile. |

| ¹³C NMR Spectroscopy | Carbon framework of the molecule. walisongo.ac.id | Verifies the carbon skeleton of the final product. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. researchgate.net | Determines the molecular formula and provides structural clues. walisongo.ac.id |

| X-ray Crystallography | Precise three-dimensional molecular structure. libretexts.org | Provides definitive structural proof for crystalline products. bruker.com |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. libretexts.org | Identifies functional groups introduced during the reaction (e.g., -OH, C=O). libretexts.org |

Q & A

Q. What are the standard protocols for synthesizing and handling 4-Ethylphenylmagnesium bromide in laboratory settings?

Methodological Answer: this compound is typically synthesized via the Grignard reaction, where magnesium reacts with 4-ethylbromobenzene in an anhydrous ether solvent (e.g., THF or 2-MeTHF) under inert gas (N₂/Ar) . Key precautions include:

- Moisture exclusion : Use flame-dried glassware and rigorously dry solvents to prevent premature hydrolysis.

- Temperature control : Initiate the reaction at room temperature, with gentle heating if necessary, to avoid runaway exothermic reactions.

- Safety measures : Employ personal protective equipment (PPE) and work in a fume hood due to the reagent’s flammability and reactivity .

Post-synthesis, the reagent is stored at low temperatures (0–5°C) in sealed, inert-atmosphere containers to maintain stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming the structure and purity. For example, ¹H NMR of Grignard reagents typically shows shifts for aromatic protons (δ 6.5–7.5 ppm) and ethyl group protons (δ 1.0–1.5 ppm for CH₃, δ 2.3–2.7 ppm for CH₂) .

- FTIR : Identifies C-Mg-Br bonds (stretching ~500–600 cm⁻¹) and absence of moisture (O-H stretches ~3300 cm⁻¹) .

- Elemental analysis : Quantifies magnesium and bromide content to validate stoichiometry .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-ethylphenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The 4-ethyl substituent introduces steric hindrance and electron-donating effects:

- Steric effects : The ethyl group at the para position can hinder nucleophilic attack on bulky electrophiles, favoring reactions with less sterically hindered substrates (e.g., aldehydes over ketones).

- Electronic effects : The alkyl group donates electron density via induction, slightly reducing the nucleophilicity of the Grignard reagent compared to unsubstituted phenylmagnesium bromide.

To optimize reactivity, use polar aprotic solvents (e.g., THF) and catalysts like titanium isopropoxide, which can stabilize transition states in challenging couplings .

Q. How should researchers address variability in reaction yields when using this compound?

Methodological Answer: Yield inconsistencies often arise from:

- Impurities in starting materials : Purify 4-ethylbromobenzene via distillation or column chromatography.

- Incomplete magnesium activation : Pre-treat magnesium with iodine or ultrasonication to remove oxide layers .

- Solvent quality : Use freshly distilled THF or 2-MeTHF with ≤50 ppm water content.

For troubleshooting, monitor reaction progress via GC-MS or in situ IR spectroscopy. If yields remain low (e.g., <50%), consider alternative electrophiles or additives (e.g., BF₃·Et₂O) to enhance reactivity .

Q. What role does solvent choice play in the stability and reactivity of this compound?

Methodological Answer:

- THF vs. 2-MeTHF : 2-MeTHF offers higher boiling points (80°C vs. 65°C for THF) and better moisture resistance, reducing decomposition risks. It also aligns with green chemistry principles due to its bio-based origin .

- Ether coordination : Stronger Lewis basicity of THF increases Grignard reagent solubility but may slow reactions with less electrophilic substrates.

For temperature-sensitive reactions, 2-MeTHF is preferred, while THF is ideal for low-temperature syntheses (e.g., –78°C) .

Q. What analytical challenges arise in quantifying residual bromide ions post-reaction, and how can they be resolved?

Methodological Answer:

- Interference from organic matrix : Use ion chromatography (IC) or capillary electrophoresis (CE) to separate bromide ions from complex mixtures. CE with direct UV detection at 200 nm resolves Br⁻ and Cl⁻ peaks effectively .

- Sample preparation : Precipitate organic residues via centrifugation or filtration. For trace analysis, employ inductively coupled plasma mass spectrometry (ICP-MS) with a detection limit of ~0.1 ppb .

Data Contradiction Analysis

Q. How can conflicting NMR data for this compound derivatives be reconciled?

Methodological Answer: Discrepancies in NMR shifts (e.g., aromatic proton regions) may stem from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ can alter chemical shifts by 0.1–0.3 ppm. Always report solvent and concentration.

- Paramagnetic impurities : Filter solutions through activated alumina to remove trace metals.

- Dynamic processes : Use variable-temperature NMR to identify rotamers or aggregation states. For example, Grignard reagents may form dimeric structures in solution, broadening peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.